(E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one

Description

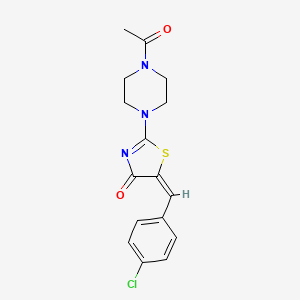

(E)-2-(4-Acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one is a thiazol-4-one derivative characterized by a 4-chlorobenzylidene moiety at position 5 and a 4-acetylpiperazinyl group at position 2. The E-configuration of the benzylidene double bond ensures planarity, which is critical for intermolecular interactions in biological systems. This compound has garnered attention due to its structural similarity to pharmacologically active thiazol-4-ones, which exhibit antifungal, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c1-11(21)19-6-8-20(9-7-19)16-18-15(22)14(23-16)10-12-2-4-13(17)5-3-12/h2-5,10H,6-9H2,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGLUCNIDIXAFI-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions.

Addition of the Chlorobenzylidene Group: The final step involves the condensation of the thiazole derivative with 4-chlorobenzaldehyde under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one undergoes various chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, with reagents such as alkyl halides or acyl chlorides.

Condensation: The thiazole ring can participate in condensation reactions with various aldehydes or ketones, forming new derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

- 4-Chlorobenzylidene vs. Other Halogenated Derivatives: The 4-chlorobenzylidene group in the target compound is shared with analogs like (Z)-5-(4-chlorobenzylidene)-2-(phenylamino)thiazol-4(5H)-one (6b, m.p. 142–144°C) . Chlorine’s electron-withdrawing nature enhances lipophilicity, improving membrane permeability compared to 4-fluoro or 2,4-dichloro analogs (e.g., compound 6d, m.p. 245–247°C) .

Variations at Position 2

- 4-Acetylpiperazinyl vs. Piperidinyl/Phenylamino Groups: The 4-acetylpiperazinyl group introduces a polar, bulky substituent, enhancing solubility in aqueous environments compared to simpler piperidinyl (e.g., compound 5a in ) or phenylamino groups (e.g., 6a–j in ) . This modification may improve pharmacokinetic profiles by balancing lipophilicity and hydrophilicity.

- Antifungal Activity: The acetylpiperazinyl group differs from the naphthalen-1-ylamino group in compound 9b (), which exhibited 250-fold higher antifungal activity than ketoconazole. The target compound’s activity may rely on piperazine’s ability to form hydrogen bonds with fungal targets .

Physicochemical and Spectral Properties

Melting Points and Stability

- Acetylpiperazine’s polarity may lower the melting point compared to nonpolar substituents like phenylamino.

NMR Spectral Data

Antifungal and Antimicrobial Activity

- The 4-chlorobenzylidene moiety is associated with fungicidal effects (MFC/MIC ratio 1–4 in ) . Compared to compound 8 in (106-fold more potent than kojic acid), the target compound’s acetylpiperazinyl group may reduce tyrosinase inhibition but enhance antibacterial efficacy via efflux pump modulation (as seen in ) .

Conformational and Structural Insights

- highlights the role of substituents in bacterial efflux pump inhibition. The acetyl group in the target compound may stabilize a bioactive conformation via intramolecular hydrogen bonding, unlike the hydroxyethyl group in the piperazinyl analog .

Biological Activity

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a thiazole ring with an acetylpiperazine moiety and a 4-chlorobenzylidene group, which may enhance its reactivity and biological interaction profiles.

Chemical Structure

The compound can be represented with the following structural formula:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This is achieved through cyclization of appropriate precursors.

- Introduction of the Piperazine Moiety : The piperazine group is incorporated via nucleophilic substitution reactions.

- Addition of the Chlorobenzylidene Group : The final step involves condensing the thiazole derivative with 4-chlorobenzaldehyde under basic conditions.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Recent research has demonstrated that thiazole derivatives, including this compound, possess antiproliferative activity against various cancer cell lines. Notably, studies involving MCF-7 (breast cancer) and HepG2 (liver cancer) cells have shown promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| This compound | HepG2 | TBD |

| Staurosporine (Control) | MCF-7 | 6.77 ± 0.41 |

| Staurosporine (Control) | HepG2 | 8.40 ± 0.51 |

The compound's mechanism includes cell cycle arrest and induction of apoptosis, making it a candidate for further investigation in cancer therapy .

Enzyme Inhibition

In addition to its cytotoxic effects, this compound has been evaluated for its ability to inhibit key enzymes involved in tumor progression:

| Enzyme | IC50 (µM) |

|---|---|

| VEGFR-2 | TBD |

These findings suggest that this compound may interfere with angiogenesis, a critical process in tumor growth and metastasis .

Antimicrobial Activity

While specific data on antimicrobial activity for this compound is limited, thiazole derivatives are generally known for their broad-spectrum antimicrobial properties. Future studies could explore this aspect further, particularly against resistant strains of bacteria and fungi.

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- Case Study on Anticancer Properties : A study focusing on thiazole derivatives demonstrated significant inhibition of cancer cell proliferation, with some compounds achieving IC50 values in the low micromolar range.

- Clinical Trials : Ongoing trials are evaluating the efficacy of thiazole derivatives in combination therapies for enhanced anticancer effects.

Q & A

Advanced Research Question

- Solvent : 1,4-Dioxane or acetic acid (glacial) enhances imine formation via azeotropic water removal .

- Catalysts : Piperidine or sodium acetate buffers improve reaction rates by deprotonating active methylene groups .

- Regioselectivity : Polar aprotic solvents (e.g., DMF) favor (E)-isomer formation due to steric and electronic effects .

How does X-ray crystallography aid in elucidating the compound’s conformation?

Advanced Research Question

Single-crystal X-ray diffraction reveals:

- Planarity : The thiazolone and benzylidene groups adopt a coplanar conformation, facilitating π-π stacking with biological targets .

- Hydrogen Bonding : Intermolecular H-bonds (e.g., N–H···O=S) stabilize crystal packing and influence solubility .

- Torsion Angles : Dihedral angles (e.g., ~10° between thiazole and piperazine) correlate with molecular flexibility and docking efficiency .

What strategies improve selectivity for cancer cells over normal fibroblasts (e.g., WI-38)?

Advanced Research Question

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) activated by tumor-specific enzymes (e.g., esterases) .

- Targeted Delivery : Conjugate with folate or RGD peptides to exploit overexpressed receptors on cancer cells .

- Dose Optimization : Use pharmacokinetic models to identify therapeutic windows (e.g., IC₅₀ ratios >10 for cancer vs. normal cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.